GDC-0927

Description

Structure

3D Structure

Properties

IUPAC Name |

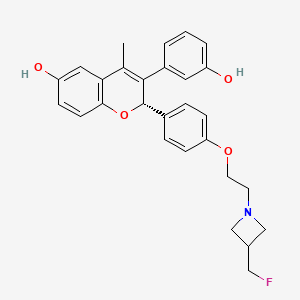

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAAPZIFCQQQKX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100830-77-9 | |

| Record name | GDC-0927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0927 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0927 as a selective estrogen receptor degrader

An In-Depth Technical Guide to GDC-0927: A Novel Oral Selective Estrogen Receptor Degrader

Abstract

The estrogen receptor (ER) is a cornerstone of diagnosis and treatment for the majority of breast cancers. However, the efficacy of endocrine therapies is often curtailed by the development of resistance, frequently driven by mutations in the ESR1 gene. Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic strategy designed to overcome this resistance by not only antagonizing the receptor but also eliminating it entirely. This guide provides a comprehensive technical overview of this compound, a potent, non-steroidal, orally bioavailable SERD. We will dissect its dual mechanism of action, detail the preclinical validation workflows that established its promise, and synthesize the key findings from its clinical evaluation. While its development was ultimately discontinued, the story of this compound offers invaluable insights into the optimization of ER-targeted therapies and the pharmacodynamic principles that guide the development of next-generation oral SERDs.

The Rationale for a New Generation of ER Antagonists

Estrogen receptor-positive (ER+) breast cancer, accounting for approximately 70% of all cases, is fundamentally dependent on the ER signaling pathway for its growth and proliferation.[1] For decades, the standard of care has involved endocrine therapies that either block estrogen production with aromatase inhibitors (AIs) or competitively inhibit the receptor with selective estrogen receptor modulators (SERMs) like tamoxifen.[2] While initially effective, a significant portion of tumors in the advanced setting develop resistance.

A key mechanism of this acquired resistance is the emergence of activating mutations in the ligand-binding domain of the ESR1 gene. These mutations render the ER constitutively active, independent of its natural ligand, estrogen, thereby making AIs and SERMs less effective.[3] This clinical challenge necessitated a new therapeutic approach: one that could eliminate the receptor protein itself.

Fulvestrant, the first-in-class SERD, validated this concept. It functions as a pure ER antagonist and induces its degradation.[4] However, its clinical utility is hampered by poor pharmaceutical properties, requiring large-volume intramuscular injections and resulting in suboptimal drug exposure.[3] This created a clear and unmet need for potent, orally bioavailable SERDs to treat ER+ breast cancer, particularly tumors harboring ESR1 mutations. This compound (also known as SRN-927) was developed to meet this need.[2][3][5]

This compound: Molecular Profile and Dual Mechanism of Action

This compound is a non-steroidal small molecule featuring a chromene core.[6][7] Its design was driven by structure-activity relationship (SAR) studies aimed at maximizing ERα degradation efficacy, a feature found to be critical for robust activity in tamoxifen-resistant models.[2][7] The optimization process led to the inclusion of a fluoromethyl azetidine side chain, which significantly improved its degradation capacity.[2][5]

This compound exerts its antitumor effects through a dual mechanism:

-

Full ER Antagonism: It potently binds to the estrogen receptor, physically blocking its interaction with estrogen. This inhibits both ligand-dependent and the ligand-independent (e.g., ESR1-mutant driven) transcriptional activity that promotes tumor cell growth.[3][5]

-

Proteasome-Mediated ER Degradation: Upon binding, this compound induces a unique conformational change in the ER protein. This altered structure is recognized by the cellular machinery as aberrant, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3][5][8] This process depletes the total cellular pool of ER, removing the primary driver of the cancer.

References

- 1. newsroom.ucla.edu [newsroom.ucla.edu]

- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0927: A Preclinical Technical Guide for Researchers in Breast Cancer Drug Development

Introduction: The Clinical Challenge of Endocrine Resistance in ER+ Breast Cancer and the Emergence of Next-Generation SERDs

Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, with endocrine therapies serving as the cornerstone of treatment. However, the development of resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1), presents a significant clinical hurdle. This has necessitated the development of novel therapeutic agents that can effectively target both wild-type and mutant forms of the estrogen receptor. GDC-0927 emerged as a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) designed to overcome the limitations of earlier endocrine therapies. This technical guide provides an in-depth overview of the preclinical data on this compound, offering researchers and drug development professionals a comprehensive resource on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Dual Approach to ER Antagonism

This compound distinguishes itself through a dual mechanism of action: it not only antagonizes the estrogen receptor but also promotes its proteasomal degradation.[1] This complete antagonism and degradation effectively shuts down ER-mediated signaling pathways, a critical driver of tumor growth in ER+ breast cancer.[1] Furthermore, this compound has been shown to immobilize the estrogen receptor, further inhibiting its transcriptional activity.

The degradation of the estrogen receptor is a key feature of this compound's activity. In preclinical studies, this compound demonstrated the ability to degrade ER in all ER+ cell lines tested.[1] This activity is crucial for its efficacy in models harboring ESR1 mutations, which can confer ligand-independent activation of the receptor.

Caption: this compound binds to the estrogen receptor, blocking estrogen binding and promoting its degradation via the proteasome, thereby inhibiting downstream gene transcription.

In Vitro Activity: Potent and Broad Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated across various breast cancer cell lines. A key indicator of a compound's potency is its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

| Cell Line | Receptor Status | IC50/EC50 (nM) |

| MCF-7 | ER+, PR+, HER2- | 0.3 |

This table represents publicly available data. A comprehensive panel of breast cancer cell lines would be necessary for a complete in vitro profile.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

The causality behind choosing a luminescent-based assay like CellTiter-Glo® lies in its high sensitivity and direct measurement of ATP, which is a key indicator of metabolically active, viable cells. This provides a robust and reproducible method for determining the cytotoxic and cytostatic effects of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for the compound to exert its effect.

-

Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Incubate the plates at room temperature for a short period to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound and fit a dose-response curve to determine the IC50/EC50 value.

In Vivo Efficacy: Tumor Regression in Xenograft and Patient-Derived Models

The in vivo antitumor activity of this compound has been demonstrated in various preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDXs). These models are crucial for evaluating a drug's efficacy in a more physiologically relevant setting.

Activity in a Tamoxifen-Resistant Xenograft Model

A significant challenge in ER+ breast cancer treatment is acquired resistance to therapies like tamoxifen. Preclinical studies have shown that this compound is highly effective in a tamoxifen-resistant MCF-7 xenograft model. In one study, this compound induced tumor regression in 5 out of 8 animals, demonstrating its potential to overcome this form of resistance.

Efficacy in Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes. This compound has shown dose-dependent antitumor activity in PDX models of ER+ breast cancer, with an efficacious and well-tolerated dose range of 10-100 mg/kg/day.[1] Notably, this activity was observed in models with both wild-type and mutant ESR1.[1]

| Model Type | ESR1 Status | This compound Efficacy |

| Patient-Derived Xenograft (PDX) | Wild-Type | Dose-dependent antitumor activity |

| Patient-Derived Xenograft (PDX) | Mutant | Dose-dependent antitumor activity |

Specific Tumor Growth Inhibition (TGI) percentage data is not consistently available in the public domain and would require access to proprietary study reports for a complete quantitative summary.

Experimental Protocol: In Vivo Xenograft Study

The rationale for using xenograft models is to assess the therapeutic efficacy and tolerability of a compound in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties that cannot be obtained from in vitro studies.

Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound.

Step-by-Step Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Implantation: Subcutaneously implant breast cancer cells or patient-derived tumor fragments into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 150-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at various dose levels daily. The control group receives the vehicle.

-

Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Demonstrating ER Degradation: Western Blot Analysis

Verifying the degradation of the target protein is essential to confirm the mechanism of action of a SERD. Western blotting is a standard technique used for this purpose.

Experimental Protocol: Western Blot for ERα Degradation

The choice of Western blotting is based on its ability to separate proteins by size and allow for the specific detection of the target protein (ERα) using an antibody, thus providing a semi-quantitative measure of protein levels.

Step-by-Step Methodology:

-

Cell Lysis: Treat breast cancer cells with this compound for a specified time. Lyse the cells in a buffer containing protease inhibitors to prevent protein degradation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Imaging: Capture the signal using an imaging system. The intensity of the band corresponding to ERα will be proportional to the amount of protein present. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Combination Therapy: A Look to the Future

While preclinical data on the combination of this compound with other targeted agents, such as the CDK4/6 inhibitor palbociclib, is not extensively available in the public domain, the rationale for such a combination is strong. CDK4/6 inhibitors have shown significant efficacy in combination with endocrine therapies in ER+ breast cancer. The combination of a potent SERD like this compound with a CDK4/6 inhibitor could potentially lead to a more profound and durable response by targeting two key signaling pathways involved in tumor growth and proliferation. Further preclinical studies are warranted to explore the synergistic potential of such combinations.

Conclusion: this compound as a Potent and Differentiated SERD

The preclinical data for this compound demonstrate its potential as a highly effective agent for the treatment of ER+ breast cancer. Its dual mechanism of action, potent in vitro and in vivo activity in both wild-type and mutant ESR1 models, and efficacy in overcoming tamoxifen resistance highlight its promise. This technical guide provides a foundational understanding of the preclinical characteristics of this compound, offering valuable insights for researchers and clinicians working to advance the treatment of ER+ breast cancer.

References

GDC-0927: A Technical Guide to a Potent Selective Estrogen Receptor Degrader

This in-depth technical guide provides a comprehensive overview of GDC-0927 (also known as SRN-927), a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) degrader. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and relevant clinical and preclinical data of this compound, offering a foundational understanding for its application in research settings.

Introduction: The Rationale for a Novel SERD

The estrogen receptor (ER) is a critical driver in the majority of breast cancers, making it a key therapeutic target.[1] Endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen, have been foundational in treatment. However, the emergence of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.[1][2] This has spurred the development of a new class of therapeutics: selective estrogen receptor degraders (SERDs). These molecules not only antagonize the receptor but also promote its degradation.

This compound emerged from efforts to develop an orally bioavailable SERD with robust activity against both wild-type and mutant ER.[1][3] It was designed to overcome the limitations of fulvestrant, the first approved SERD, which has poor pharmaceutical properties and requires intramuscular injection.[1] this compound demonstrated promising preclinical activity, inducing tumor regression in estrogen receptor-positive (ER+) breast cancer patient-derived xenograft models.[4][5][6][7][8][9][10][11]

Chemical Structure and Physicochemical Properties

This compound is a non-steroidal molecule with a chromene core.[2] Its structure was optimized to enhance ERα degradation efficacy, with a key feature being the fluoromethyl azetidine side chain.[1][3]

Chemical Identifiers

| Property | Value |

| IUPAC Name | 4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)-2-(6-hydroxy-2-(4-hydroxyphenyl)-3-methyl-2H-chromen-4-yl)phenol |

| Molecular Formula | C28H28FNO4[4][12] |

| Molecular Weight | 461.52 g/mol [4][6][7] |

| CAS Number | 1642297-01-5[4][6][7] |

| SMILES | OC1=CC=C2C(C(C)=C(C3=CC=CC(O)=C3)--INVALID-LINK--O2)=C1[4] |

Physicochemical Data

| Property | Description | Source |

| Appearance | Solid, Light yellow to yellow powder | [4] |

| Solubility | DMSO: 83.33 mg/mL (180.56 mM) (ultrasonic recommended) | [4][7] |

| logP | 5.4 | [3] |

| pKa (acidic) | 6.1 | [3] |

| pKa (basic) | 7.4 | [3] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

-

Powder: Stable for 3 years at -20°C and 2 years at 4°C.[4][6]

-

In Solvent (-80°C): Stable for up to 2 years.[4]

-

In Solvent (-20°C): Stable for up to 1 year.[4] It is recommended to prepare solutions freshly and aliquot to avoid repeated freeze-thaw cycles.[4][6]

Mechanism of Action: ER Antagonism and Degradation

This compound is a selective estrogen receptor antagonist and degrader.[4][5][7] Its primary mechanism involves binding to the estrogen receptor, which both blocks its function and flags it for destruction by the cellular machinery.

Dual-Action on Estrogen Receptor

-

Antagonism: this compound competitively binds to the estrogen receptor, preventing the binding of its natural ligand, estradiol. This blocks the conformational changes necessary for receptor activation and subsequent transcription of estrogen-responsive genes that drive tumor growth.[3][5]

-

Degradation: Upon binding, this compound induces a conformational change in the ER that is recognized by the ubiquitin-proteasome system.[3][10] This leads to the ubiquitination and subsequent degradation of the ER protein, reducing the total cellular pool of the receptor available for signaling.[1]

Interestingly, while this compound was designed to maximize ER degradation, clinical data from a Phase I study showed a profound reduction in ER activity (measured by FES-PET scans) but only a modest reduction in ER protein expression (approximately 40%).[5][8] This suggests that its potent antagonist activity, which involves immobilizing the ER, may be a more significant driver of its anti-tumor effects than degradation alone.[5][10][13]

References

- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. abmole.com [abmole.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Collection - Data from An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Immunomart [immunomart.com]

- 13. pubs.acs.org [pubs.acs.org]

Authored for Drug Development Professionals, Researchers, and Scientists

An In-Depth Technical Guide to the Discovery and Development of Giredestrant (GDC-0927 and GDC-9545)

Introduction: Addressing the Unmet Need in ER-Positive Breast Cancer

Estrogen receptor-positive (ER+) breast cancer is the most frequently diagnosed subtype, accounting for approximately 70% of all cases.[1][2] Endocrine therapies, which target the ER signaling pathway, have been a cornerstone of treatment for decades. However, resistance to these therapies, either de novo or acquired, remains a significant clinical challenge. A key mechanism of acquired resistance is the development of mutations in the ESR1 gene, which encodes ERα. These mutations can render the receptor constitutively active, independent of its natural ligand, estrogen, driving tumor growth despite treatment with aromatase inhibitors (AIs) or selective estrogen receptor modulators (SERMs) like tamoxifen.[3][4]

The first-in-class selective estrogen receptor degrader (SERD), fulvestrant, demonstrated that completely antagonizing and degrading the ER protein is a viable strategy, particularly in patients with ESR1 mutations.[3][5] However, fulvestrant's clinical utility is hampered by poor pharmaceutical properties, requiring large-volume intramuscular injections that result in suboptimal pharmacokinetic exposure.[3][5] This created a clear and urgent need for a potent, orally bioavailable SERD that could achieve consistent and maximal therapeutic exposure to more effectively shut down ER signaling in both wild-type and mutant ER+ breast cancers. This guide details the discovery and development journey of giredestrant, a next-generation oral SERD that evolved from the early clinical candidate this compound.

Part 1: Discovery and Lead Optimization - The Evolution to a Potent Oral SERD

The development of giredestrant was a multi-stage process of rational drug design, focused on prospectively optimizing for a specific biochemical outcome: maximal ERα degradation.

The Rationale for a New Chemical Scaffold

The initial discovery program at Genentech/Roche sought to identify nonsteroidal, orally bioavailable SERDs. Early efforts led to the identification of GDC-0810 (brilanestrant), a first-generation oral SERD featuring a cinnamic acid side chain.[6][7] While promising, the program sought to further improve potency and achieve a more complete suppression of ER signaling.[7]

This led to the exploration of a distinct chemical series characterized by an amine-based chromene scaffold.[5] The central hypothesis was that maximizing the efficacy of ERα degradation would translate to more robust anti-tumor activity, particularly in models of endocrine resistance.[5]

Structure-Activity Relationship (SAR) and the Identification of this compound

The key to unlocking superior potency was a systematic structure-activity relationship (SAR) investigation focused on the side chain responsible for driving ER degradation.[5] The scientific causality was clear: the conformation induced by the ligand's side chain upon binding to the ER ligand-binding domain dictates the receptor's fate—whether it is merely antagonized or tagged for proteasomal destruction.

The optimization process involved several key steps:

-

Assay Development : An in-cell western assay was established to directly measure ERα protein levels in MCF-7 breast cancer cells, providing a direct, quantitative readout of SERD activity.[5]

-

Side-Chain Refinement : Researchers moved away from the acrylic acid moiety of GDC-0810 and explored different amine-based side chains.[7]

-

Key Innovation : The investigation found that incorporating a fluoroalkylamine side chain, specifically a fluoromethyl azetidine group , dramatically enhanced ER degradation efficacy.[5][6]

This optimization campaign culminated in the identification of compound 17ha , later named This compound .[5] This molecule demonstrated superior ERα degradation efficacy (97%) compared to earlier leads and induced a distinct conformation in the ERα protein, leading to more consistent and complete suppression of ER signaling.[5][6] The evolution from GDC-0810 to this compound provided new insights into ER biology, establishing that maximizing ER degradation was a critical parameter for efficacy.[7]

Caption: Logical workflow of the lead optimization process identifying this compound.

Part 2: Mechanism of Action - A Dual Approach to ER Blockade

Giredestrant (and its precursor this compound) functions as a potent, nonsteroidal SERD, meaning it antagonizes the effects of estrogen through a dual mechanism.[8]

-

Competitive Antagonism : The molecule competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ER with nanomolar potency.[8][9] This binding physically blocks estrogen from docking with the receptor, preventing the conformational change required for transcriptional activation.

-

Proteasome-Mediated Degradation : Upon binding, giredestrant induces an inactive conformation in the ER LBD.[8][10] This altered shape is recognized by the cell's ubiquitin-proteasome system, which tags the ER protein for destruction.[10] The subsequent degradation of the receptor removes it entirely from the cell, offering a more comprehensive and durable blockade of the ER signaling pathway compared to SERMs, which merely block the receptor.[8][10]

This degradation-focused mechanism is crucial for overcoming resistance, as it effectively eliminates the mutated ER protein that drives ligand-independent tumor growth.[9]

Caption: Mechanism of action of Giredestrant on the ER signaling pathway.

Part 3: Preclinical Characterization of this compound

Following its discovery, this compound underwent rigorous preclinical evaluation to validate its therapeutic hypothesis.

In Vitro Potency

In preclinical studies, this compound demonstrated ER degradation in all ER+ cell lines tested and maintained a full antagonist profile, unlike some earlier compounds that displayed partial agonism.[3] A key finding from the discovery phase was that maximizing ER degradation efficacy directly correlated with anti-tumor activity.

| Compound | ERα Degradation Efficacy (in MCF-7 cells) | In Vivo Activity (Tamoxifen-Resistant Xenograft) |

| Compound 5a | 91% | Inferior Activity |

| This compound | 97% | Tumor Regression |

| Table based on data presented in the discovery publication.[5] |

In Vivo Efficacy in Xenograft Models

The superior in vitro profile of this compound translated to robust in vivo activity.

-

Protocol : Patient-derived xenograft (PDX) models of ER+ breast cancer, including those with both wild-type and mutant ESR1, were used. Mice bearing established tumors were treated with this compound administered orally. Tumor volume was measured over time to assess anti-tumor activity.

-

Results : this compound demonstrated dose-dependent tumor regression in ER+ breast cancer xenograft models.[3][11] Crucially, it showed potent activity in tamoxifen-resistant models, validating its potential in the endocrine-resistant setting.[5] The efficacious dose range in these models was 10–100 mg/kg/day, which was well-tolerated.[3][6]

Part 4: The Clinical Development Journey

Phase I Study of this compound (NCT02316509)

The first-in-human study of this compound was a Phase I dose-escalation and expansion trial designed to assess its safety, pharmacokinetics (PK), and preliminary efficacy in postmenopausal women with ER+/HER2- locally advanced or metastatic breast cancer.[3][12]

-

Study Design : A standard 3+3 dose-escalation design was used.[12] Patients were heavily pretreated, with all having received prior AIs and many having had fulvestrant, CDK4/6 inhibitors, and chemotherapy.[3]

-

Safety and Tolerability : this compound was generally well-tolerated. The maximum tolerated dose (MTD) was not reached at doses up to 1,400 mg/day.[3][13] Most adverse events (AEs) were Grade 1 or 2.[3]

| Common Adverse Events (All Grades, Regardless of Causality) |

| Nausea |

| Constipation |

| Diarrhea |

| Arthralgia |

| Fatigue |

| Hot Flush |

| Data from the this compound Phase I study.[3][11] |

-

Pharmacokinetics (PK) : The study confirmed that this compound was orally bioavailable and suitable for once-daily dosing.[3][11] Following dosing, an accumulation of approximately 1.6-fold was observed, consistent with its half-life.[11]

-

Pharmacodynamics (Target Engagement) : Evidence of robust target engagement was a key finding. This was assessed using [18F]-fluoroestradiol (FES) PET scans, a specialized imaging technique that measures ER availability in tumors.

-

Protocol : Patients underwent a FES-PET scan at baseline and again after treatment with this compound. The uptake of the FES tracer in tumor lesions was quantified to determine the percentage of ER occupancy by the drug.

-

Results : this compound led to a >90% reduction in FES uptake in tumors, demonstrating near-complete target engagement, regardless of ESR1 mutation status.[3][11] On-treatment biopsies also showed a reduction in ER protein expression by approximately 40%.[3]

-

-

Preliminary Efficacy : In this heavily pretreated population, 12 patients (29%) achieved clinical benefit, and 17 patients (41%) had a best overall response of stable disease.[3][11]

The Transition to Giredestrant (GDC-9545)

While the Phase I study of this compound successfully demonstrated proof-of-concept, its clinical development was ultimately halted due to suboptimal drug-like properties, specifically low oral exposure that would require a high pill burden for patients.[6][13]

This is a critical, field-proven insight: a potent molecule is not enough; it must also possess favorable pharmacokinetic and pharmaceutical properties for successful late-stage development. The learnings from this compound directly informed the development of a next-generation, optimized compound: GDC-9545 , now known as giredestrant . GDC-9545 was specifically designed to retain the high-potency SERD mechanism of this compound while possessing improved oral bioavailability and overall better clinical pharmacology attributes.[13]

Pivotal Phase III Trials of Giredestrant (GDC-9545)

Giredestrant has been investigated in a comprehensive program of five Phase III trials across various stages of ER+ breast cancer.[1][2] The results have positioned it as a potential new standard of care.

| Trial Name (Identifier) | Setting | Key Finding | Citation(s) |

| lidERA (NCT04961996) | Adjuvant (Early-Stage BC) | Significantly reduced the risk of invasive disease recurrence or death by 30% vs. standard endocrine therapy. At 3 years, 92.4% of patients on giredestrant were invasive disease-free vs. 89.6% on standard of care. | [1][14][15] |

| evERA (NCT05306340) | Metastatic (2L/3L) | Showed a significant progression-free survival benefit when combined with everolimus vs. standard endocrine therapy plus everolimus. | [2][15] |

| coopERA (NCT04436744) | Neoadjuvant (Pre-surgical) | Demonstrated superiority over anastrozole in reducing tumor cell proliferation (Ki67 levels). | [1][2] |

| pionERA (NCT05234397) | Metastatic (1L/2L) | Evaluating giredestrant + CDK4/6 inhibitor vs. fulvestrant + CDK4/6 inhibitor in patients with resistance to prior adjuvant endocrine therapy. | [16] |

These landmark results, particularly from the lidERA trial, mark giredestrant as the first and only oral SERD to demonstrate superior invasive disease-free survival in the adjuvant setting, representing a significant advance in endocrine therapy.[1][14]

Conclusion and Future Directions

The journey from the initial discovery of an amine-based chromene scaffold to the pivotal clinical trial success of giredestrant (GDC-9545) exemplifies a modern, structure-based, and mechanistically driven drug development program. The evolution from this compound, a potent but pharmacokinetically suboptimal molecule, to the refined clinical candidate giredestrant underscores the importance of holistic optimization in drug discovery.

Giredestrant's dual mechanism of potent ER antagonism and degradation, combined with the convenience of oral administration and a well-tolerated safety profile, has demonstrated superior efficacy compared to the long-standing standard of care.[1][14] The robust body of evidence from a comprehensive Phase III program supports its potential to become a new standard-of-care endocrine therapy for patients with ER-positive breast cancer across multiple disease settings, from early-stage curative intent to advanced metastatic disease.

References

- 1. roche.com [roche.com]

- 2. gene.com [gene.com]

- 3. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Giredestrant - NCI [dctd.cancer.gov]

- 9. Giredestrant - Wikipedia [en.wikipedia.org]

- 10. What is Giredestrant used for? [synapse.patsnap.com]

- 11. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 13. mdpi.com [mdpi.com]

- 14. patientworthy.com [patientworthy.com]

- 15. onclive.com [onclive.com]

- 16. Giredestrant Phase III in breast cancer (pionERA BC) | Genentech [genentech-medinfo.com]

GDC-0927: A Technical Guide to Target Engagement and Pharmacodynamics

This guide provides an in-depth technical overview of the methodologies used to assess the target engagement and pharmacodynamic effects of GDC-0927, a novel, potent, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD). The content is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, pharmacology, and translational medicine.

Introduction to this compound: A Next-Generation Endocrine Therapy

This compound is a selective estrogen receptor (ER) antagonist and degrader designed to combat estrogen receptor-positive (ER+) breast cancer.[1] Developed to overcome the limitations of earlier endocrine therapies, this compound exhibits a dual mechanism of action: it not only competitively inhibits estrogen binding to ER but also induces the degradation of the ER protein itself.[1][2] This approach aims to provide a more complete and durable suppression of ER signaling, which is a key driver of tumor growth in the majority of breast cancers.[3] Preclinical studies in ER+ breast cancer xenograft models, including those with activating mutations in the estrogen receptor 1 gene (ESR1), have demonstrated its potent anti-tumor activity.[2][4] These promising preclinical findings led to the clinical evaluation of this compound in a Phase I trial for postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer (NCT02316509).[5]

Mechanism of Action: Dual Blockade of Estrogen Receptor Signaling

This compound exerts its anti-tumor effects by directly targeting the estrogen receptor alpha (ERα). Its mechanism involves two key actions:

-

ER Antagonism: this compound binds to the ligand-binding domain of ERα, preventing the binding of its natural ligand, estradiol. This competitive inhibition blocks the conformational changes in the receptor that are necessary for its activation and subsequent transcription of target genes involved in cell proliferation.[6]

-

ER Degradation: Upon binding, this compound induces a conformational change in ERα that marks it for ubiquitination and subsequent degradation by the proteasome.[1][6] This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli.

Interestingly, while this compound is a potent degrader of ERα, evidence from clinical studies suggests that its profound suppression of ER transcriptional activity, achieved by immobilizing the receptor, may be a more dominant driver of its anti-tumor effects than receptor degradation alone.[1][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 6. pubs.acs.org [pubs.acs.org]

The SERD GDC-0927: A Technical Guide to its Mechanism and Impact on Estrogen Receptor Signaling

Introduction: The Evolving Landscape of Endocrine Therapy

For decades, targeting the estrogen receptor (ER) has been a cornerstone in the treatment of ER-positive breast cancer. Therapies have largely fallen into two categories: selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively antagonize estrogen binding, and aromatase inhibitors, which block estrogen synthesis. While effective, the development of resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1), presents a significant clinical challenge. These mutations can render the receptor constitutively active, driving tumor growth independent of its natural ligand, estradiol.[1]

This has spurred the development of a new class of therapeutics: selective estrogen receptor degraders (SERDs). Unlike SERMs, SERDs not only block ER activity but also induce a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action offers a promising strategy to overcome both ligand-dependent and ligand-independent ER signaling. GDC-0927 (also known as SRN-927 and RG6047) is a potent, non-steroidal, orally bioavailable SERD developed to address this unmet need.[2][3][4] This guide provides an in-depth technical overview of this compound's effect on estrogen receptor signaling, detailing its mechanism of action and the experimental methodologies used for its characterization.

This compound: A Dual-Action Modulator of Estrogen Receptor Signaling

This compound is a chromene-based compound that acts as a full ER antagonist.[1] Its primary mechanism involves binding to the ER's ligand-binding domain, inducing a distinct conformational change that both prevents the receptor from adopting an active state and targets it for ubiquitination and subsequent degradation by the 26S proteasome. This effectively reduces the total cellular pool of ER protein, thereby shutting down downstream signaling pathways that drive cell proliferation.

A key feature of this compound is its ability to immobilize the estrogen receptor, which is thought to be a critical aspect of its potent antagonist activity.[1] Interestingly, clinical data suggests that while this compound leads to a profound blockade of ER signaling, as evidenced by a greater than 90% reduction in [¹⁸F]-fluoroestradiol (FES) uptake in PET scans, the corresponding degradation of the ER protein is more modest, at approximately 40%.[5][6] This suggests that the potent anti-tumor effect of this compound may be driven by a combination of robust antagonism and partial degradation, effectively silencing the receptor's transcriptional activity.

This compound has demonstrated efficacy in preclinical models of ER-positive breast cancer, including those that have developed resistance to tamoxifen.[2][7] Furthermore, it has shown activity against tumors harboring activating ESR1 mutations, which are a common mechanism of acquired resistance to aromatase inhibitors.[1]

Chemical Structure of this compound

References

- 1. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (SRN-927, RG6047) | SERD | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

GDC-0927 Treatment in Patient-Derived Xenograft (PDX) Models: An Application Note and Protocol

Introduction: Modeling Endocrine Resistance with High-Fidelity Tools

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all cases, making endocrine therapy a cornerstone of treatment.[1][2] However, a significant number of patients develop resistance to standard-of-care treatments like tamoxifen and aromatase inhibitors, posing a major clinical challenge.[1][3] This resistance is often driven by mutations in the estrogen receptor alpha gene (ESR1) or the activation of alternative signaling pathways, yet tumors frequently remain dependent on ER signaling.[4]

To develop next-generation therapies that overcome resistance, researchers require preclinical models that accurately reflect the complexity and heterogeneity of human tumors.[5] Patient-Derived Xenograft (PDX) models, established by implanting fresh patient tumor tissue directly into immunodeficient mice, have emerged as a powerful platform.[5][6] These models preserve the genomic, transcriptomic, and histological characteristics of the original tumor, offering superior predictive value for drug efficacy compared to traditional cell line xenografts.[2][7]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound, a potent, orally bioavailable Selective Estrogen Receptor Degrader (SERD), in ER+ breast cancer PDX models. This compound serves as an exemplary tool compound for investigating the therapeutic potential of complete ER pathway inhibition in clinically relevant preclinical settings.

The Molecular Mechanism of this compound: A Dual-Action Approach

This compound is a non-steroidal small molecule designed to be a pure ER antagonist that also induces the degradation of the ERα protein.[4][8] Its mechanism is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects in some tissues.[9]

The core functions of this compound are:

-

ER Antagonism: this compound binds to the ERα ligand-binding domain, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription.[3][10]

-

ER Degradation: This binding also destabilizes the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome.[3][4]

This dual activity is designed to shut down both ligand-dependent and ligand-independent ER signaling, making it a powerful strategy against tumors with ESR1 mutations that confer constitutive activity.[4][11]

A critical insight from mechanistic studies is that this compound, much like the clinical SERD fulvestrant, potently suppresses ER transcriptional activity by markedly slowing the intranuclear mobility of the receptor.[12] This potent transcriptional silencing may be a more critical driver of its anti-proliferative effects than the absolute percentage of ER protein degradation.[12][13] This distinction is crucial for interpreting pharmacodynamic data, where a modest reduction in total ER protein may still correspond to a profound and efficacious shutdown of the signaling pathway.

Preclinical Study Design Considerations

A well-designed PDX study is crucial for obtaining reliable and translatable data. The following elements require careful consideration.

-

PDX Model Selection: The choice of model is paramount. Utilize well-characterized ER+ PDX models, preferably with available data on histology, ER/PR/HER2 status, and ESR1 mutation status. The selection should align with the specific research question (e.g., using an ESR1-mutant model to study acquired resistance). Both primary and metastatic-derived PDX models can be used, with the latter being particularly relevant for advanced disease.[14][15]

-

Host Strain: Severely immunodeficient mice are required for successful engraftment.[5] NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice are the gold standard due to their lack of mature T, B, and NK cells, supporting robust tumor growth.

-

Implantation Site:

-

Subcutaneous: The most common and technically straightforward method, ideal for efficacy studies where tumor growth is monitored by calipers. Tumors are typically implanted in the flank.

-

Orthotopic: Implantation into the mammary fat pad is more physiologically relevant and is the preferred method for studying tumor microenvironment interactions and metastasis.[7][16]

-

-

Hormone Supplementation: The growth of ER+ breast cancer PDX models is typically dependent on estrogen.[9] Sustained-release estradiol pellets (e.g., 0.72 mg, 90-day release) should be implanted subcutaneously in the host mouse 24-48 hours prior to tumor implantation to support initial engraftment and growth.

-

Study Cohorts and Controls:

-

Vehicle Control: Essential for establishing the baseline tumor growth rate. The vehicle should be identical to that used for this compound.

-

This compound Treatment Group: The efficacious dose range in preclinical models is reported to be 10-100 mg/kg/day, administered orally.[3][4] Dose-response studies are recommended to identify the optimal therapeutic dose.

-

Standard-of-Care Control (Optional but Recommended): Including a cohort treated with a clinically relevant agent (e.g., tamoxifen, fulvestrant) provides a valuable benchmark for evaluating the relative efficacy of this compound.

-

Experimental Workflow for a this compound PDX Study

The overall process, from model expansion to data analysis, follows a systematic workflow.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Causality Behind Choices: Oral gavage is the standard administration route for orally bioavailable compounds in mice, ensuring consistent delivery. The vehicle choice is critical for solubility and stability; a suspension in a standard aqueous vehicle like methylcellulose with a surfactant is a common and effective approach for many small molecules.

-

Reconstitution: this compound is typically supplied as a powder.[8] Prepare a stock solution in a solvent like DMSO if needed for initial solubilization, but the final dosing formulation should be an aqueous-based suspension to minimize vehicle toxicity with daily dosing.

-

Vehicle Preparation: Prepare a sterile vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80 in purified water.

-

Dosing Formulation:

-

Calculate the total amount of this compound needed for the study based on the dose (e.g., 50 mg/kg), number of animals, and dosing volume (typically 10 mL/kg or 0.2 mL for a 20 g mouse).

-

On each dosing day, weigh the required amount of this compound powder.

-

Create a homogenous suspension by adding the powder to the prepared vehicle. Use a small magnetic stir bar or vortex vigorously to ensure uniformity. Prepare fresh daily.

-

-

Administration:

-

Weigh each mouse to calculate the precise volume to be administered.

-

Administer the formulation via oral gavage using a proper-sized, ball-tipped feeding needle.

-

Ensure proper technique to avoid accidental administration into the trachea. Observe the animal for a few minutes post-dosing.

-

Protocol 2: PDX Efficacy Study

Trustworthiness Through Design: This protocol incorporates key elements for self-validation: monitoring animal health (body weight) to distinguish drug toxicity from anti-tumor effects, randomizing animals to avoid bias, and using precise caliper measurements for objective tumor volume assessment.

-

Animal Preparation: Acclimate immunodeficient mice (e.g., female NSG, 6-8 weeks old) to the facility for at least one week.

-

Estradiol Supplementation: Anesthetize the mice and subcutaneously implant a 17β-estradiol pellet (0.72 mg, 90-day release) in the dorsal flank opposite the planned tumor implantation site. Allow 24-48 hours for recovery.

-

Tumor Implantation:

-

Under sterile conditions, thaw a cryopreserved PDX tumor fragment or harvest a fresh tumor from a passaging mouse.

-

Cut the tumor into small fragments (approx. 2-3 mm³).

-

Anesthetize a study mouse. Implant a single tumor fragment subcutaneously into the right flank using a trocar.

-

-

Tumor Growth Monitoring:

-

Begin monitoring for palpable tumors approximately 7-10 days post-implantation.

-

Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Simultaneously, record the body weight of each animal.

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, this compound 50 mg/kg). Ensure the average tumor volume and body weight are similar across all groups at the start of treatment (Day 0).

-

Begin daily oral administration of the assigned treatments as described in Protocol 1.

-

-

Study Endpoint:

-

Continue treatment and monitoring for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³).

-

Euthanize mice if they show signs of distress, >20% body weight loss, or tumor ulceration.

-

At the end of the study, record final tumor volumes and body weights, then euthanize all remaining animals. Excise, weigh, and process the tumors for pharmacodynamic analysis.

-

Protocol 3: Pharmacodynamic (PD) Endpoint Analysis

Causality Behind Choices: Measuring both ER protein levels and the transcription of ER-target genes provides a more complete picture of target engagement. A reduction in ER protein confirms the drug's degradation activity, while suppressed gene expression confirms the functional shutdown of the signaling pathway.

-

Tumor Processing: Immediately after excision, bisect the tumor.

-

Snap-freeze one half in liquid nitrogen and store at -80°C for protein and RNA analysis.

-

Place the other half in 10% neutral buffered formalin for 24 hours for histological analysis (e.g., Immunohistochemistry for ERα).

-

-

Western Blot for ERα:

-

Homogenize the frozen tumor tissue and extract total protein using RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 μg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against ERα. Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

-

Quantify band intensity using densitometry software.

-

-

qPCR for ER-Target Genes:

-

Extract total RNA from frozen tumor tissue using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1 μg of total RNA.

-

Perform quantitative real-time PCR (qPCR) using primers for ER-target genes (e.g., Progesterone Receptor (PGR), GREB1) and a housekeeping gene (e.g., ACTB, GAPDH).

-

Calculate the relative change in gene expression using the ΔΔCt method, normalizing to the vehicle-treated group.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Example In Vivo Efficacy Data for this compound in an ER+ PDX Model

| Treatment Group (n=8) | Dose (mg/kg, p.o., qd) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) |

|---|---|---|---|

| Vehicle | - | 1250 ± 150 | - |

| This compound | 50 | 150 ± 45 | 118% (Regression) |

| Standard of Care | Dose | 450 ± 80 | 72% |

%TGI is calculated relative to the vehicle control group. Values >100% indicate tumor regression.

Table 2: Example Pharmacodynamic Data from Excised Tumors

| Treatment Group | Mean ERα Protein Level (% of Vehicle) ± SEM | Relative PGR Gene Expression (Fold Change vs. Vehicle) ± SEM |

|---|---|---|

| Vehicle | 100 ± 12 | 1.0 ± 0.2 |

| this compound (50 mg/kg) | 55 ± 8 | 0.15 ± 0.05 |

Interpreting the Results: The data above would demonstrate that this compound treatment leads to significant tumor regression.[9] The pharmacodynamic data confirms target engagement, showing a ~45% reduction in ERα protein and a profound 85% suppression of PGR gene expression.[4][17] This aligns with the understanding that this compound's potent transcriptional inhibition is a key driver of its efficacy.[12]

Conclusion

This compound is a valuable tool for preclinical research in ER+ breast cancer. When used in clinically relevant PDX models, it allows for a robust evaluation of the therapeutic hypothesis that complete and sustained inhibition of the ER pathway can overcome mechanisms of endocrine resistance. Although its clinical development was halted due to pharmacokinetic properties in humans, its potent and well-defined mechanism of action makes it an excellent standard for evaluating novel ER-targeted therapies.[3][10] The protocols and considerations outlined in this guide provide a framework for conducting rigorous and reproducible in vivo studies to advance the development of new treatments for breast cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. oncodesign-services.com [oncodesign-services.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDX Models for Breast Cancer - Alfa Cytology [alfacytology.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancertools.org [cancertools.org]

- 15. elgenelim.com [elgenelim.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Collection - Data from An Open-label Phase I Study of this compound in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]

Application Note: A Validated Western Blot Protocol for Monitoring GDC-0927-Mediated Estrogen Receptor-Alpha (ERα) Degradation

Introduction

Estrogen Receptor-alpha (ERα), a ligand-activated transcription factor, is a key driver in the majority of breast cancers. Endocrine therapies that target this pathway are a cornerstone of treatment. GDC-0927 is a novel, non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2][3] Unlike Selective Estrogen Receptor Modulators (SERMs) that merely antagonize the receptor, SERDs like this compound and the clinically approved drug fulvestrant are designed to bind to ERα and induce its proteasomal degradation.[4][5] This mechanism of action eliminates the receptor protein, offering a more complete shutdown of ERα signaling.[6][7]

Verifying the on-target effect of compounds like this compound is critical in both preclinical research and drug development. Western blotting is a fundamental and powerful immunoassay used to measure changes in the protein levels of ERα within cancer cells following treatment. This application note provides an in-depth, field-proven protocol to quantify this compound-induced ERα degradation. The protocol is designed to be self-validating by incorporating essential controls that confirm the specificity and mechanism of the degradation process.

Principle of the Assay

This protocol is based on the principle that this compound binding to ERα induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[8] ERα-positive breast cancer cells, such as MCF-7, are treated with this compound over a time course or at various concentrations.[9][10] Total cellular protein is then extracted, and the protein concentration is normalized across all samples to ensure equal loading.[11] The proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with a primary antibody specific to ERα. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to generate a signal that can be captured and quantified. A decrease in the ERα band intensity relative to an untreated control indicates protein degradation. A loading control antibody (e.g., against GAPDH or β-actin) is used to confirm that any observed decrease in ERα is due to the drug's effect and not to errors in protein loading.[12][13]

This compound Mechanism of Action

Materials and Reagents

| Reagent/Material | Recommended Source (Example) | Purpose |

| Cell Line | ||

| MCF-7 Human Breast Cancer Cells | ATCC (HTB-22) | ERα-positive cell model.[9][14] |

| Cell Culture | ||

| DMEM with high glucose | Gibco (11965092) | Base medium |

| Fetal Bovine Serum (FBS) | Gibco (26140079) | Growth supplement |

| Penicillin-Streptomycin | Gibco (15140122) | Antibiotic |

| Compounds | ||

| This compound | Selleckchem (S8517) | Test compound |

| Fulvestrant (ICI 182,780) | Selleckchem (S1191) | Positive control SERD.[6][15] |

| MG132 | Selleckchem (S2619) | Proteasome inhibitor control.[16][17] |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D2650) | Vehicle for dissolving compounds |

| Antibodies | ||

| Primary: Rabbit anti-ERα | Cell Signaling Tech. (#8644) | Detects ERα protein (~66 kDa).[18] |

| Primary: Mouse anti-GAPDH | Cell Signaling Tech. (#97166) | Loading control (~37 kDa).[19] |

| Secondary: Anti-rabbit IgG, HRP-linked | Cell Signaling Tech. (#7074) | Binds to ERα primary antibody |

| Secondary: Anti-mouse IgG, HRP-linked | Cell Signaling Tech. (#7076) | Binds to GAPDH primary antibody |

| Lysis & Electrophoresis | ||

| RIPA Lysis Buffer | Cell Signaling Tech. (#9806) | Cell lysis and protein extraction |

| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher (78440) | Prevent protein degradation post-lysis |

| Bradford Protein Assay Kit | Bio-Rad (5000006) | Protein quantification.[11][20] |

| Laemmli Sample Buffer (4X) | Bio-Rad (1610747) | Sample preparation for SDS-PAGE |

| Precast Polyacrylamide Gels (4-15%) | Bio-Rad (4561086) | Protein separation by size |

| Tris/Glycine/SDS Running Buffer (10X) | Bio-Rad (1610732) | Electrophoresis buffer |

| PVDF Transfer Membranes | Bio-Rad (1620177) | Solid support for protein transfer |

| Immunoblotting | ||

| Blocking Buffer (5% non-fat dry milk in TBST) | N/A | Blocks non-specific antibody binding |

| Tris-Buffered Saline with Tween® 20 (TBST) | N/A | Wash buffer |

| ECL Chemiluminescent Substrate | Bio-Rad (1705061) | Signal generation |

| Equipment | ||

| Cell Culture Incubator (37°C, 5% CO₂) | N/A | |

| Electrophoresis and Wet-Transfer System | Bio-Rad | |

| Chemiluminescence Imaging System | Bio-Rad | |

| Spectrophotometer | N/A | For Bradford assay.[21] |

Experimental Workflow

Detailed Step-by-Step Protocol

Cell Culture & Seeding

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

-

Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere and grow for 24 hours to reach 70-80% confluency.

Compound Treatment

-

Rationale: This step introduces the test compound and necessary controls to elucidate the drug's specific effect. A dose-response is crucial for determining potency (IC50), while controls validate the results.

-

Prepare stock solutions of this compound, Fulvestrant, and MG132 in DMSO.

-

Dilute the compounds in cell culture medium to their final working concentrations. Ensure the final DMSO concentration is ≤ 0.1% across all wells to avoid solvent toxicity.

-

Set up the following treatment groups (example):

-

Vehicle Control: DMSO (0.1%)

-

This compound Dose-Response: 0, 1, 10, 100, 1000 nM

-

Positive Control: Fulvestrant (100 nM)

-

Mechanism Control: this compound (100 nM) + MG132 (10 µM). Note: Pre-treat with MG132 for 1-2 hours before adding this compound.[22]

-

-

Remove the old medium from the cells and add the media containing the respective treatments.

-

Incubate the plates for the desired time period (e.g., 24 hours).

Preparation of Cell Lysates

-

After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with Protease/Phosphatase Inhibitor Cocktail, to each well.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the soluble proteins) to a new, clean microcentrifuge tube. Avoid disturbing the pellet.

Protein Concentration Determination (Bradford Assay)

-

Rationale: To compare protein levels between samples accurately, it is essential to load an equal amount of total protein from each sample into the gel.[23][24]

-

Prepare a standard curve using Bovine Serum Albumin (BSA) standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

-

In a 96-well plate, add 5 µL of each standard or cell lysate sample.

-

Add 250 µL of diluted Bradford dye reagent to each well and incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 595 nm using a spectrophotometer.

-

Calculate the protein concentration of your samples by comparing their absorbance to the BSA standard curve.[21]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

-

Based on the concentrations calculated, dilute each lysate sample with Laemmli Sample Buffer and water to a final concentration of 1-2 µg/µL. Load 20-30 µg of total protein per lane.

-

Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load the samples and a molecular weight marker into the wells of a 4-15% precast polyacrylamide gel.

-

Run the gel in 1X Tris/Glycine/SDS Running Buffer at 120-150V until the dye front reaches the bottom of the gel.

Protein Transfer to Membrane

-

Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer.

-

Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet-transfer system.

-

Perform the transfer at 100V for 60-90 minutes or at 30V overnight at 4°C.

-

After transfer, briefly wash the membrane in TBST and confirm successful transfer by staining with Ponceau S (optional).

Immunoblotting and Detection

-

Blocking: Incubate the membrane in Blocking Buffer (5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific binding of the antibodies.

-

Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer at the recommended dilutions (e.g., anti-ERα 1:1000; anti-GAPDH 1:2000). Incubate the membrane with both primary antibodies simultaneously overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-linked anti-rabbit and anti-mouse secondary antibodies (diluted 1:2000 in Blocking Buffer) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibodies.

Data Acquisition and Analysis

-

Prepare the ECL chemiluminescent substrate by mixing the components according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.

-

Use image analysis software (e.g., ImageJ) to perform densitometry. Measure the band intensity for ERα and the corresponding loading control (GAPDH) in each lane.

-

Normalize the ERα signal by dividing it by the GAPDH signal for that lane. Express the results as a percentage of the vehicle-treated control.

Expected Results & Data Interpretation

-

Vehicle Control: A strong band should be visible at ~66 kDa corresponding to the full-length ERα protein.

-

This compound Treatment: A dose-dependent decrease in the intensity of the 66 kDa ERα band is expected.

-

Fulvestrant (Positive Control): A significant reduction in the ERα band should be observed, serving as a benchmark for SERD activity.

-

This compound + MG132: The degradation of ERα induced by this compound should be "rescued" or blocked. The ERα band intensity in this lane should be comparable to or greater than the vehicle control, confirming that the degradation is mediated by the proteasome.[22][25]

Sample Quantitative Data

| Treatment | ERα Intensity (Normalized) | % ERα Remaining (vs. Vehicle) |

| Vehicle (DMSO) | 1.00 | 100% |

| This compound (1 nM) | 0.85 | 85% |

| This compound (10 nM) | 0.45 | 45% |

| This compound (100 nM) | 0.15 | 15% |

| This compound (1000 nM) | 0.05 | 5% |

| Fulvestrant (100 nM) | 0.12 | 12% |

| This compound (100 nM) + MG132 (10 µM) | 0.95 | 95% |

References

- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 7. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Bradford Protein Assay [bio-protocol.org]

- 12. Loading Control Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]

- 14. Analysis of estrogen receptor isoforms and variants in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. invivogen.com [invivogen.com]

- 17. MG132 - Wikipedia [en.wikipedia.org]

- 18. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 19. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]

- 20. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]

- 21. study.com [study.com]

- 22. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 24. iitg.ac.in [iitg.ac.in]

- 25. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying the Potency of GDC-0927 in ER-Positive Breast Cancer Cells using the CellTiter-Glo® Luminescent Cell Viability Assay

Introduction: The Convergence of a Potent SERD and a Robust Viability Assay

The development of targeted therapies for hormone-driven cancers represents a significant advancement in oncology. GDC-0927 (also known as SRN-927) is a potent, non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2] Unlike selective estrogen receptor modulators (SERMs) that merely antagonize the estrogen receptor (ER), SERDs like this compound function by inducing the complete degradation and downregulation of the ERα protein, thereby blocking ER signaling more comprehensively.[2][3] This mechanism is crucial for treating estrogen receptor-positive (ER+) breast cancers, including those that have developed resistance to traditional endocrine therapies.[3]

Accurately quantifying the cytotoxic and cytostatic effects of compounds like this compound is fundamental to preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay from Promega is a robust, homogeneous method for determining cell viability.[4] The assay's "add-mix-measure" format simplifies workflow and makes it ideal for high-throughput screening (HTS).[4] Its principle lies in the quantification of adenosine triphosphate (ATP), the universal energy currency of metabolically active cells.[4] The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, generating a stable, long-lasting luminescent signal that is directly proportional to the number of viable cells in culture.[5]

This application note provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in ER+ breast cancer cell lines, such as MCF-7 and T47D, using the CellTiter-Glo® assay. We will delve into the causality behind experimental choices, from optimizing cell seeding density to appropriate drug incubation times and data analysis, ensuring a self-validating and reproducible experimental design.

Scientific Principles & Mechanisms of Action

To design a robust experiment, it is critical to understand the interplay between the therapeutic agent and the measurement technology.

This compound: A Selective Estrogen Receptor Degrader (SERD) this compound binds to the estrogen receptor α (ERα) and induces a conformational change that marks the receptor for proteasomal degradation. This effectively eliminates the key driver of proliferation in ER+ breast cancer cells.[2][3] By removing the receptor protein, this compound robustly inhibits both ligand-dependent and ligand-independent ER signaling pathways, making it a powerful agent against endocrine-resistant tumors.[2]